4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is a heterocyclic compound that contains a thiazine ring Thiazine rings are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with a thioamide in the presence of a base, such as potassium hydroxide, in an ethanol solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different chemical properties.
Thiazolidine: A saturated analog of thiazine with different reactivity.
Uniqueness
4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is unique due to its specific substituents and the presence of a hydroxyl group on the thiazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiazine derivatives.
Properties
CAS No. |
21977-89-9 |
---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol |
InChI |
InChI=1S/C11H13NOS/c1-11(13)7-8-14-10(12-11)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |
InChI Key |
GHTSMULUQYKHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.